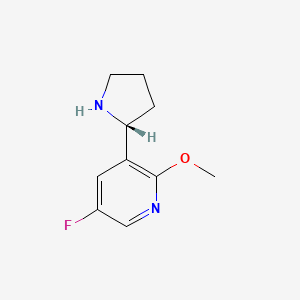

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a chiral compound that features a pyridine ring substituted with a fluorine atom, a methoxy group, and a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the fluorine and methoxy substituents, and finally the attachment of the pyrrolidine ring. One common method involves the following steps:

Formation of the Pyridine Ring: Starting from a suitable precursor, such as 2-methoxypyridine, the pyridine ring is constructed through a series of cyclization reactions.

Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of Pyrrolidine Ring: The pyrrolidine ring is attached through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyridine ring.

Industrial Production Methods

Industrial production of ®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyridine ring can be reduced to form a piperidine ring.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 5-hydroxy-2-methoxy-3-(pyrrolidin-2-yl)pyridine.

Reduction: Formation of 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)piperidine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of ®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine: Lacks the chiral center.

5-fluoro-2-methoxy-3-(piperidin-2-yl)pyridine: Contains a piperidine ring instead of a pyrrolidine ring.

5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)benzene: Contains a benzene ring instead of a pyridine ring.

Uniqueness

®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is unique due to its chiral center, which can lead to enantioselective interactions with biological targets. This chiral nature can result in different biological activities compared to its achiral or differently substituted analogs.

Actividad Biológica

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine, a compound with the CAS number 1260845-81-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13FN2O

- Molecular Weight : 196.23 g/mol

- IUPAC Name : this compound

- CAS Number : 1260845-81-5

The compound's biological activity is primarily attributed to its interaction with various biological targets. It has shown promising results in inhibiting specific enzymes and pathways related to cancer proliferation and inflammation. Notably, studies indicate that it may inhibit cell proliferation in certain cancer cell lines, suggesting a potential role as an anticancer agent.

Anticancer Activity

Recent research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, a study reported IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating potent growth inhibition . The mechanism appears to involve the compound's ability to interfere with nucleotide metabolism, leading to apoptosis in malignant cells.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| L1210 | <50 | Inhibition of nucleotide metabolism |

| FaDu (hypopharyngeal) | 40 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess antibacterial and antifungal properties, potentially effective against Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 22.9 |

| Escherichia coli | 156.47 |

| Candida albicans | 16.69 |

Case Studies and Research Findings

- Preclinical Studies : In vivo studies using mouse models have shown that treatment with this compound resulted in significant tumor reduction and improved survival rates in mice with xenograft tumors . This suggests its potential for further development as a therapeutic agent.

- Pharmacokinetics : Research indicates favorable pharmacokinetic properties including good oral bioavailability and moderate liver microsomal stability, which are crucial for drug development .

- Comparative Studies : When compared to other pyridine derivatives, this compound showed superior efficacy in inhibiting cancer cell lines, highlighting its potential as a lead compound for further synthesis and modification .

Propiedades

IUPAC Name |

5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJLJHGSNXDVPN-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=N1)F)[C@H]2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.